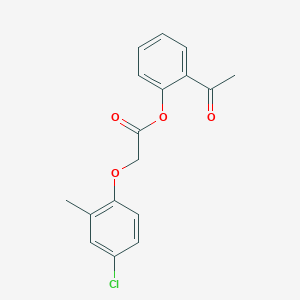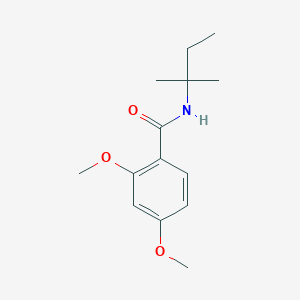![molecular formula C17H17N3O3 B5726834 3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide, commonly known as FPHA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPHA belongs to the class of acrylamide derivatives and has been shown to exhibit a wide range of biological activities.
科学研究应用
FPHA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. FPHA has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, FPHA has been shown to have antidiabetic properties and can be used in the treatment of diabetes.
作用机制
The mechanism of action of FPHA is not fully understood. However, it has been suggested that FPHA exerts its biological activities by inhibiting various enzymes and signaling pathways. FPHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FPHA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Moreover, FPHA has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
FPHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPHA has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth. Moreover, FPHA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. FPHA has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.
实验室实验的优点和局限性
FPHA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. FPHA is also stable under normal laboratory conditions. However, FPHA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. Moreover, FPHA has low bioavailability and requires the use of high concentrations for its biological activities.
未来方向
There are several future directions for the research on FPHA. One of the potential applications of FPHA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are required to understand the mechanism of action of FPHA in these diseases and to develop more potent derivatives of FPHA. Moreover, FPHA has potential applications in the treatment of diabetes and cancer. Future studies should focus on the development of FPHA derivatives with improved bioavailability and potency. Furthermore, FPHA can be used as a lead compound for the development of new drugs with novel mechanisms of action.
合成方法
FPHA can be synthesized using a simple one-pot reaction between 3-furyl acryloyl chloride and 2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity using this method.
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13(15-5-3-2-4-6-15)19-20-17(22)11-18-16(21)8-7-14-9-10-23-12-14/h2-10,12H,11H2,1H3,(H,18,21)(H,20,22)/b8-7+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGJINQNLIWGP-LDTXJDIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)/C=C/C1=COC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide (non-preferred name) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)